The compound 3-(Ethylamino)pyrrolidine is a structural motif present in various pharmacologically active molecules. Research has been conducted to explore its synthesis, biological activity, and potential applications in different fields such as anticonvulsant therapy, antibacterial treatments, and as a component in more complex heterocyclic systems. The studies on derivatives of this compound have shown promising results in preclinical models, indicating a broad spectrum of activity and potential therapeutic benefits.
The synthesis of 3-(ethylamino)pyrrolidine and its derivatives is well-documented in scientific literature. A prominent approach involves multistep synthesis starting from commercially available materials. [, ]
One example utilizes a three-step synthesis starting with o-nitrobenzoyl sarcosine, acetoacetanilide, and ethylamine to produce 3-(1-ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione as an unexpected product. []
Another method focuses on synthesizing 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids (N1 analogues of CI-934) by reacting various alkylaminomethyl-3 pyrrolidines with dihydro-1,4 ethyl-1 halogeno-7 fluoro-8 oxo-4 quinolinecarboxylic-3 acids. []
3-(Ethylamino)pyrrolidine is primarily employed as a reactant in various chemical reactions to create diverse derivatives. One important reaction is the [3+2] cycloaddition, a versatile reaction to construct pyrrolidine rings, crucial in diverse chemical and biological applications. [, , , , , , , ]
Other derivatives demonstrate inhibitory activities towards enzymes like cholinesterase [], arginase I and II [], and bacterial penicillin-binding protein 3 (PBP3). [] Each derivative interacts uniquely with its target, leading to specific downstream effects.
The synthesis of a library of 22 new amides related to 3-(Ethylamino)pyrrolidine has shown potential anticonvulsant properties. Using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, compounds were screened for their efficacy. Selected derivatives were further studied in the 6 Hz model of pharmacoresistant limbic seizures. Two compounds, in particular, demonstrated high potency and safety, indicating their potential as antiepileptic agents1.
A derivative of 3-(Ethylamino)pyrrolidine, specifically 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, has shown moderate antibacterial activity against S. aureus and E. coli. This suggests that the compound or its analogs could be further developed as antibacterial agents2.
Pyrrolo[3,4-c]pyridine derivatives, which are structurally related to 3-(Ethylamino)pyrrolidine, have been extensively studied for their analgesic and sedative properties. These compounds have potential applications in treating diseases of the nervous and immune systems, as well as possessing antidiabetic, antimycobacterial, antiviral, and antitumor activities3.
Derivatives of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one, which share a common pyrrolidine structure with 3-(Ethylamino)pyrrolidine, have been synthesized and evaluated as potent histamine-3 receptor antagonists. These compounds could be useful in treating disorders related to neurotransmitter imbalances, such as sleep-wake disorders6.
The anticonvulsant activity of amides derived from 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids, which are structurally related to 3-(Ethylamino)pyrrolidine, has been investigated. These compounds have demonstrated broad spectra of activity across preclinical seizure models, with some showing better safety profiles than clinically relevant antiepileptic drugs. The in vitro studies suggest that their mechanism of action may involve the modulation of sodium and calcium channels, which are critical in the propagation of neuronal signals and the development of seizures1.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5